molecular formula C14H13N3O B2633245 4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one CAS No. 2470439-08-6

4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B2633245
CAS No.: 2470439-08-6
M. Wt: 239.278
InChI Key: RZSQQXFZOFLKCS-UHFFFAOYSA-N
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Description

4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core substituted with a 2-methylpyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:

    Catalyst Selection: Using efficient catalysts like palladium complexes.

    Reaction Medium: Employing solvents that enhance the reaction rate and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to maximize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinoxaline core or the pyridine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Palladium catalysts are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of a quinoxaline core with a 2-methylpyridin-3-yl group provides unique chemical properties that are not found in other similar compounds.

    Biological Activity: The specific arrangement of functional groups in this compound may result in distinct biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(2-methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-10-12(7-4-8-15-10)17-9-14(18)16-11-5-2-3-6-13(11)17/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSQQXFZOFLKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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